molecular formula C26H31NO2 B14510378 (E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine CAS No. 63057-96-5

(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine

Cat. No.: B14510378
CAS No.: 63057-96-5
M. Wt: 389.5 g/mol
InChI Key: AGPUVDUKBRAHEZ-UHFFFAOYSA-N
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Description

(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine is an organic compound characterized by its unique structure, which includes a butoxyphenyl group and a pentyloxynaphthalenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Butoxyphenyl Intermediate: This step involves the reaction of 4-butoxyaniline with an appropriate aldehyde under acidic conditions to form the butoxyphenyl intermediate.

    Formation of the Pentyloxynaphthalenyl Intermediate: This step involves the reaction of 1-naphthol with pentyl bromide in the presence of a base to form the pentyloxynaphthalenyl intermediate.

    Condensation Reaction: The final step involves the condensation of the butoxyphenyl intermediate with the pentyloxynaphthalenyl intermediate in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-Methoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine
  • (E)-N-(4-Butoxyphenyl)-1-[4-(methoxy)naphthalen-1-yl]methanimine
  • (E)-N-(4-Butoxyphenyl)-1-[4-(ethoxy)naphthalen-1-yl]methanimine

Uniqueness

(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

CAS No.

63057-96-5

Molecular Formula

C26H31NO2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-1-(4-pentoxynaphthalen-1-yl)methanimine

InChI

InChI=1S/C26H31NO2/c1-3-5-9-19-29-26-17-12-21(24-10-7-8-11-25(24)26)20-27-22-13-15-23(16-14-22)28-18-6-4-2/h7-8,10-17,20H,3-6,9,18-19H2,1-2H3

InChI Key

AGPUVDUKBRAHEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)OCCCC

Origin of Product

United States

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